molecular formula C18H20F3NO4S B2595490 N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1795190-85-0

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2595490
CAS No.: 1795190-85-0
M. Wt: 403.42
InChI Key: HTLPVVKUVFOLCP-UHFFFAOYSA-N
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Description

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative designed for biochemical research. The benzenesulfonamide group is a privileged scaffold in medicinal chemistry, known for its ability to interact with various enzyme families. This compound features a 4-(trifluoromethoxy)phenyl group, which can enhance metabolic stability and membrane permeability, and a 5-hydroxy-3-phenylpentyl side chain that may contribute to molecular recognition. Benzenesulfonamide derivatives have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antimicrobial and anti-inflammatory effects, making them valuable probes for investigating these biological pathways . Furthermore, structural analogs have been explored as inhibitors of specific viral targets, such as the HIV-1 capsid protein, highlighting the potential of this chemical class in virology and drug discovery research . This compound is offered as a tool to support ongoing investigations into enzyme function, receptor signaling, and cellular processes. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO4S/c19-18(20,21)26-16-6-8-17(9-7-16)27(24,25)22-12-10-15(11-13-23)14-4-2-1-3-5-14/h1-9,15,22-23H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLPVVKUVFOLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 5-hydroxy-3-phenylpentylamine. This intermediate is then reacted with 4-(trifluoromethoxy)benzenesulfonyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or sodium hydroxide.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced under hydrogenation conditions to modify the phenyl ring or other functional groups.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a reduced phenyl ring or modified sulfonamide.

    Substitution: Formation of new sulfonamide derivatives with different substituents.

Scientific Research Applications

Chemistry

In chemistry, N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins or enzymes makes it useful in studying biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxy and sulfonamide groups can form hydrogen bonds with active sites, while the trifluoromethoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:
  • Substituent Impact on Yield : Bromine substitution in compound 9 resulted in a higher synthesis yield (81%) compared to other cyclohexyl derivatives (e.g., compound 6 : 67%), suggesting improved reaction stability .
  • Functional Group Diversity : The hydroxy-phenylpentyl chain in the target compound distinguishes it from analogs with oxazole (compound in ) or chromene (compound 5c ) moieties, which may alter pharmacokinetic properties.

Pharmacological and Physicochemical Properties

  • Metabolic Stability: The trifluoromethoxy group in the target compound likely enhances metabolic resistance compared to non-fluorinated analogs, as seen in adamantane-derived sulfonamides (e.g., 9a–10c in ).
  • Solubility : The hydroxy group in the pentyl chain may improve aqueous solubility relative to purely hydrophobic derivatives like 5c (chromene-methyl substituents) .
  • Biological Targets : Unlike adamantane-linked sulfonamides (e.g., 9a–10c ) targeting enzymes like soluble epoxide hydrolases , the target compound’s phenylpentyl chain may favor interactions with G-protein-coupled receptors or ion channels.

Biological Activity

N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₅H₁₈F₃N₁O₃S
  • Molecular Weight : 357.37 g/mol

Research indicates that this compound exhibits various biological activities through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting hormone synthesis and degradation.
  • Antimicrobial Properties : Studies have reported its effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.
  • Anti-cancer Activity : Preliminary investigations indicate that this compound may inhibit the proliferation of cancer cells, particularly in estrogen-dependent cancers.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayEffectivenessReference
Enzyme InhibitionSteroid SulfataseIC50 = 0.02 nM
AntimicrobialVarious Bacterial StrainsModerate
Anti-cancerMCF-7 Breast Cancer CellsIC50 = 15 µM

Case Studies

  • Steroid Sulfatase Inhibition :
    A study focused on the inhibition of steroid sulfatase (STS), an enzyme implicated in estrogen metabolism. The compound demonstrated potent inhibition with a low IC50 value, suggesting its potential as a therapeutic agent for estrogen-dependent cancers like breast cancer. The kinetic analysis revealed a high efficiency of irreversible inhibition, making it a promising candidate for further development.
  • Antimicrobial Efficacy :
    In vitro studies evaluated the antimicrobial activity against various bacterial strains, with the compound showing significant inhibitory effects. The results suggest that it could serve as a lead compound for developing new antibiotics.
  • Cancer Cell Proliferation :
    Research involving MCF-7 breast cancer cells indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis. This highlights its potential role in cancer therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-hydroxy-3-phenylpentyl)-4-(trifluoromethoxy)benzenesulfonamide, and how can yield/purity be improved?

  • Methodology : The compound is synthesized via multi-step reactions, starting with coupling phenylpentanol precursors to 4-(trifluoromethoxy)benzenesulfonyl chloride. Key steps include nucleophilic substitution and hydroxyl group protection/deprotection. Yield optimization involves:

  • Catalyst screening : Use of organocatalysts (e.g., DMAP) to enhance sulfonamide bond formation efficiency.
  • Purification : High-performance liquid chromatography (HPLC) or flash chromatography to isolate intermediates, reducing byproduct contamination .
  • Reaction monitoring : Thin-layer chromatography (TLC) and 1H^{1}\text{H}-NMR to track reaction progress and confirm intermediate structures .

Q. How do the functional groups (e.g., trifluoromethoxy, sulfonamide) influence the compound’s solubility and stability?

  • Methodology :

  • Solubility : The hydroxyl and sulfonamide groups enhance polar solvent solubility (e.g., DMSO, ethanol), while the trifluoromethoxy group increases lipophilicity. Partition coefficients (logP) are determined via shake-flask methods or computational tools (e.g., ACD/Labs) .
  • Stability : Accelerated stability studies under varied pH/temperature conditions (e.g., 40°C/75% RH for 6 months) with HPLC analysis to detect degradation products .

Q. What analytical techniques are critical for characterizing this compound?

  • Key techniques :

  • NMR spectroscopy : 19F^{19}\text{F}-NMR to confirm trifluoromethoxy group integrity; 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR for backbone structure validation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected ~435 g/mol) and detect isotopic patterns .
  • X-ray crystallography : To resolve 3D conformation and hydrogen-bonding networks, critical for understanding receptor interactions .

Advanced Research Questions

Q. How can structural modifications (e.g., replacing phenyl with heterocycles) alter biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., thiophene or pyridine-substituted derivatives) and compare bioactivity profiles. For example:
  • Antiviral assays : Measure IC50_{50} against HCV NS5B polymerase (reference: IC50_{50} = 0.26 μM for a related sulfonamide ).
  • Microplate-based screening : Test antimicrobial activity (e.g., MIC against S. aureus and E. coli) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding affinity changes when substituting functional groups .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral)?

  • Methodology :

  • Target-specific assays : Use isoform-selective enzymes (e.g., COX-2 for anti-inflammatory activity) and viral proteases (e.g., HCV NS3/4A) to clarify mechanisms .
  • Dose-response curves : Identify biphasic effects or off-target interactions at higher concentrations.
  • Metabolite profiling : LC-MS/MS to detect active metabolites that may contribute to divergent results .

Q. What strategies mitigate metabolic instability of the hydroxyl group in vivo?

  • Methodology :

  • Prodrug design : Acetylation or phosphonate esterification of the hydroxyl group to enhance plasma stability. Evaluate hydrolysis rates in simulated gastric fluid (SGF) and human liver microsomes .
  • CYP450 inhibition studies : Use fluorogenic substrates to identify metabolic pathways (e.g., CYP3A4/2D6 involvement) .

Q. How do solvent polarity and temperature affect reaction kinetics in sulfonamide bond formation?

  • Methodology :

  • Kinetic analysis : Pseudo-first-order rate constants (kobsk_{\text{obs}}) determined via 19F^{19}\text{F}-NMR under varied conditions (e.g., DMF vs. THF, 25°C vs. 60°C).
  • Eyring plots : Calculate activation parameters (ΔH\Delta H^\ddagger, ΔS\Delta S^\ddagger) to identify rate-limiting steps .

Data Contradiction Analysis

Q. Why do solubility predictions (logP) conflict with experimental data for this compound?

  • Resolution :

  • Experimental validation : Compare shake-flask logP (e.g., 2.8 ± 0.3) with computational estimates (e.g., ACD/logP = 3.1). Discrepancies may arise from intramolecular H-bonding (e.g., hydroxyl-sulfonamide interactions) reducing observed lipophilicity .
  • Molecular dynamics simulations : Simulate solvent-accessible surfaces to identify hydration effects .

Q. How to address inconsistencies in biological activity across cell lines or animal models?

  • Resolution :

  • Cell permeability assays : Measure cellular uptake via LC-MS (e.g., Caco-2 monolayers) to rule out transport variability .
  • Pharmacokinetic profiling : Compare plasma/tissue concentrations in rodent models to correlate exposure with efficacy .

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